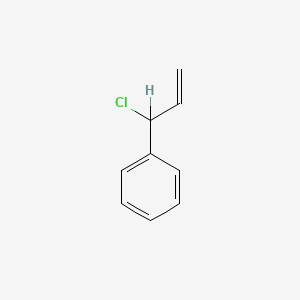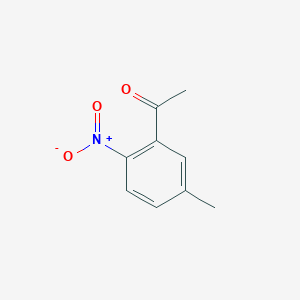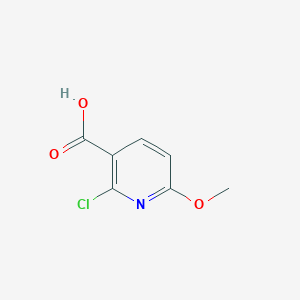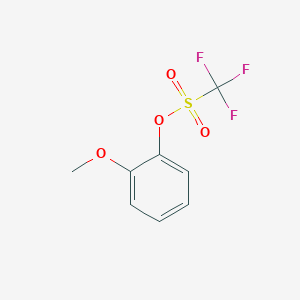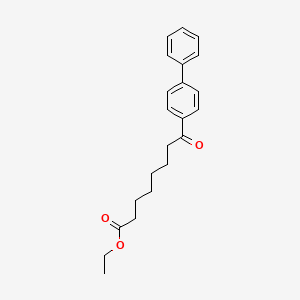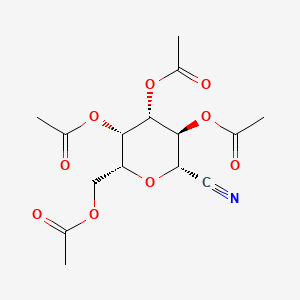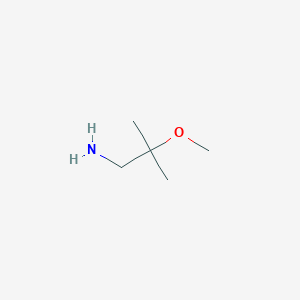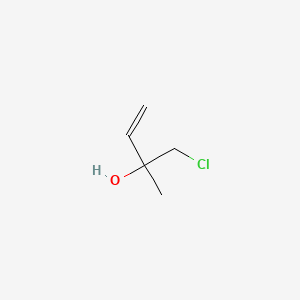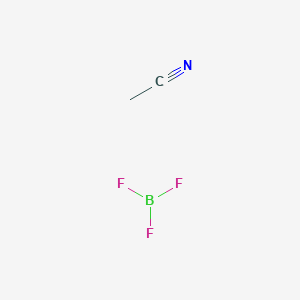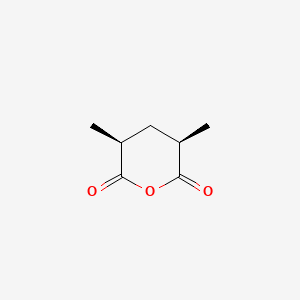
4-(吡咯烷-1-基)丁-2-胺
描述
4-(Pyrrolidin-1-yl)butan-2-amine is a chemical compound with the molecular formula C8H18N2 It is characterized by the presence of a pyrrolidine ring attached to a butan-2-amine chain
科学研究应用
4-(Pyrrolidin-1-yl)butan-2-amine has several applications in scientific research:
作用机制
Target of Action
It is known that pyrrolidine, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine is known to activate ketones and aldehydes toward nucleophilic addition by formation of enamines .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and this can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
生化分析
Biochemical Properties
4-(Pyrrolidin-1-yl)butan-2-amine plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in 4-(Pyrrolidin-1-yl)butan-2-amine can form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding to active sites of enzymes and receptors. For instance, it has been observed that 4-(Pyrrolidin-1-yl)butan-2-amine can act as a ligand for certain enzymes, modulating their activity by either inhibition or activation . Additionally, the compound’s interaction with proteins can alter their conformation and function, impacting various biochemical pathways.
Cellular Effects
The effects of 4-(Pyrrolidin-1-yl)butan-2-amine on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, 4-(Pyrrolidin-1-yl)butan-2-amine has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling cascades, thereby affecting cell proliferation, differentiation, and apoptosis. The compound’s impact on gene expression can result in the upregulation or downregulation of target genes, further influencing cellular functions.
Molecular Mechanism
At the molecular level, 4-(Pyrrolidin-1-yl)butan-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. The pyrrolidine ring allows 4-(Pyrrolidin-1-yl)butan-2-amine to fit into the binding pockets of these biomolecules, facilitating strong interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-(Pyrrolidin-1-yl)butan-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyrrolidin-1-yl)butan-2-amine can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Degradation products of 4-(Pyrrolidin-1-yl)butan-2-amine may also exhibit different biological activities, which can complicate the interpretation of long-term experiments. In both in vitro and in vivo studies, the temporal effects of 4-(Pyrrolidin-1-yl)butan-2-amine on cellular function have been observed, with some studies reporting sustained effects while others note a gradual decline in activity.
Dosage Effects in Animal Models
The effects of 4-(Pyrrolidin-1-yl)butan-2-amine in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, 4-(Pyrrolidin-1-yl)butan-2-amine can become toxic, leading to adverse effects such as cellular damage, organ dysfunction, or even mortality. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
4-(Pyrrolidin-1-yl)butan-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within the cell, influencing cellular homeostasis and function.
Transport and Distribution
The transport and distribution of 4-(Pyrrolidin-1-yl)butan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets . Once inside the cell, 4-(Pyrrolidin-1-yl)butan-2-amine can interact with various binding proteins, which can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-(Pyrrolidin-1-yl)butan-2-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-(Pyrrolidin-1-yl)butan-2-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)butan-2-amine typically involves the reaction of pyrrolidine with butan-2-amine under controlled conditions. One common method involves the reductive amination of 4-oxobutanal derivatives with pyrrolidine . This reaction is carried out in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of 4-(Pyrrolidin-1-yl)butan-2-amine may involve multi-step synthesis processes, including the formation of intermediate compounds followed by their subsequent conversion to the target molecule. The use of catalytic hydrogenation and other advanced techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(Pyrrolidin-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, amides, and nitriles, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- 4-(Pyrrolidin-1-yl)butan-1-amine
- 4-(Pyrrolidin-1-yl)butan-1-ol
- 4-(Pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
4-(Pyrrolidin-1-yl)butan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
属性
IUPAC Name |
4-pyrrolidin-1-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHXOIVNOIKRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474563 | |
| Record name | 4-(pyrrolidin-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138548-04-6 | |
| Record name | 4-(pyrrolidin-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


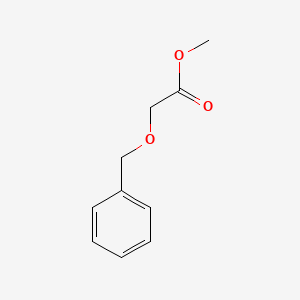
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
